molecular formula C24H24ClN7O3 B2440449 2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920185-70-2

2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2440449
CAS No.: 920185-70-2
M. Wt: 493.95
InChI Key: NWGWVMYMFCOOBU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, with CAS number 920185-70-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN7O3C_{24}H_{24}ClN_{7}O_{3} with a molecular weight of 493.9 g/mol. The structure features a triazolo-pyrimidine core attached to a piperazine moiety and a chlorophenoxy group, which are known for their diverse biological activities.

PropertyValue
CAS Number920185-70-2
Molecular FormulaC24H24ClN7O3
Molecular Weight493.9 g/mol
Key Functional GroupsChlorophenoxy, Triazole, Piperazine

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that triazole derivatives can possess significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . While specific data on the title compound's antimicrobial efficacy is limited, its structural analogs suggest potential for similar activities.

Enzyme Inhibition

Enzyme inhibition is another critical area of biological activity for this compound. Compounds containing piperazine and triazole moieties have been studied for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, several synthesized compounds demonstrated strong inhibitory activity against urease and moderate to strong AChE inhibition . These properties may suggest that this compound could also exhibit similar enzyme inhibitory characteristics.

Anticancer Potential

The anticancer activity of related compounds has been documented in multiple studies. For instance, derivatives of triazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines . The potential mechanisms include modulation of apoptosis pathways and interference with angiogenesis. Although direct studies on the title compound are not extensively available, the structural components align with known anticancer activities.

Case Studies

  • Antichlamydial Activity : A study involving structurally similar compounds showed that modifications in the piperazine moiety enhanced antichlamydial activity without affecting host cell viability . Such findings highlight the importance of structural variations in determining biological efficacy.
  • Insulin Sensitization : Research on thiazolidinone derivatives indicated that certain modifications could enhance glucose uptake in insulin-resistant models . This suggests that similar modifications in the title compound might confer insulin-sensitizing properties.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O3/c1-2-34-19-9-5-18(6-10-19)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-35-20-7-3-17(25)4-8-20/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWVMYMFCOOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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